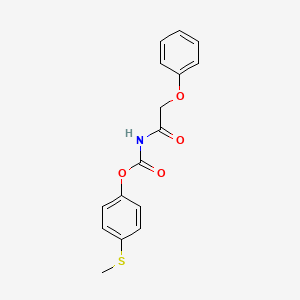

![molecular formula C21H22FN3O4 B5513431 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 1,3,4-oxadiazole core is a significant structural component in medicinal chemistry, offering a wide range of pharmacological properties. It serves as a bioisostere for carboxylic acids, carboxamides, and esters, with applications extending beyond pharmacology into materials science due to its luminescence and electron-transporting capabilities (Rana, Salahuddin, & Sahu, 2020).

Synthesis Analysis

Synthesis methods for 1,3,4-oxadiazole derivatives involve dehydrogenative cyclization, oxidative cyclization, and condensation reactions, emphasizing the versatility and ease of synthesizing these compounds (Sharma, Om, & Sharma, 2022). These approaches allow for the incorporation of various substituents, facilitating the design of compounds with desired physical and chemical properties.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of one oxygen and two nitrogen atoms within a five-membered ring. This structure contributes to the compounds' ability to form hydrogen bonds with biomacromolecules, enhancing their pharmacological activity (Wang et al., 2022).

Chemical Reactions and Properties

1,3,4-Oxadiazole compounds participate in various chemical reactions, including ring-opening reactions, which produce new analogues with distinct biological activities. These reactions are crucial for generating structural diversity and exploring new therapeutic potentials (Rana, Salahuddin, & Sahu, 2020).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as their luminescent characteristics and electron-transporting capabilities, make them suitable for applications in material science and organic electronics. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential as metal-ion sensors highlight the multifunctionality of these compounds (Sharma, Om, & Sharma, 2022).

Chemical Properties Analysis

The chemical versatility of 1,3,4-oxadiazole derivatives is demonstrated by their wide range of biological activities, including antimicrobial, antitubercular, antifungal, antiprotozoal, and antiviral properties. This versatility is attributed to the 1,3,4-oxadiazole core's ability to interact with various enzymes and receptors through multiple weak interactions, making it a valuable scaffold for medicinal chemistry (Glomb & Świątek, 2021).

Aplicaciones Científicas De Investigación

Chemical Oxidation and Synthesis Methods

Research into similar compounds has focused on chemical oxidation processes and synthesis methods, which are critical for understanding how such compounds can be modified or synthesized for various applications. For instance, studies on the chemical oxidation of anticonvulsant compounds and the synthesis of molecular wires comprising pi-extended derivatives highlight the chemical reactivity and potential for creating novel materials or drugs with specific properties (Adolphe-Pierre et al., 1998) (Wang et al., 2006).

Antimicrobial and Anti-Proliferative Activities

Compounds with 1,3,4-oxadiazole structures, similar to the one mentioned, have been evaluated for antimicrobial and anti-proliferative activities. A study on 1,3,4-Oxadiazole N-Mannich bases revealed these compounds' potential against pathogenic bacteria and their anti-proliferative activity against various cancer cell lines, suggesting a pathway for developing new therapeutic agents (Al-Wahaibi et al., 2021).

Material Science Applications

In material science, the incorporation of 1,3,4-oxadiazole and related structures into polymers has been explored for creating materials with desirable thermal and optical properties. Studies on new fluorinated poly(1,3,4-oxadiazole-ether-imide)s and poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups demonstrate the potential of such compounds in developing high-performance polymers with applications ranging from electronics to coatings due to their high thermal stability and fluorescence properties (Hamciuc et al., 2005) (Hamciuc et al., 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-fluoro-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4/c1-13(2)25(21(26)15-6-5-7-16(22)10-15)12-19-23-20(24-29-19)14-8-9-17(27-3)18(11-14)28-4/h5-11,13H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBVFHYENNXCKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5513356.png)

![N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5513363.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5513366.png)

![N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide](/img/structure/B5513373.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide](/img/structure/B5513383.png)

![9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5513387.png)

![(1S*,5R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513406.png)

![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)

![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)

![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)

![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)

![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)

![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)